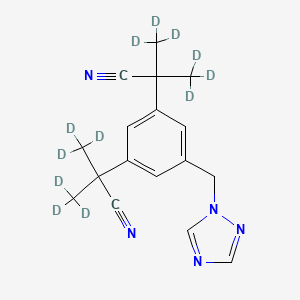
Anastrozole-d12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anastrozole-d12 is a deuterated form of Anastrozole, a potent and selective non-steroidal aromatase inhibitor. It is primarily used as an internal standard for the quantification of Anastrozole in various analytical applications, particularly in mass spectrometry. The deuterium labeling in this compound enhances its stability and allows for more accurate quantification in pharmacokinetic and metabolic studies .
Mechanism of Action
Target of Action
Anastrozole-d12, like its parent compound Anastrozole, is a potent and selective inhibitor of the enzyme aromatase . Aromatase, also known as CYP19A1, is the key enzyme involved in the biosynthesis of estrogens from androgens . It plays a crucial role in the growth of estrogen receptor-positive breast cancer in postmenopausal women .
Mode of Action
This compound acts by binding to the aromatase enzyme and inhibiting its activity . This inhibition prevents the conversion of androgens to estrogens, leading to a decrease in circulating estrogen levels . The reduction in estrogen levels subsequently reduces the stimulation of growth in estrogen-responsive breast cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the aromatization of androgens to estrogens . By inhibiting this pathway, this compound effectively reduces the levels of circulating estrogens . This reduction impacts the downstream signaling pathways associated with estrogen receptor activation, leading to decreased proliferation and growth of estrogen-responsive breast cancer cells .
Pharmacokinetics
This compound, similar to Anastrozole, is expected to be predominantly metabolized in the liver . The clearance of Anastrozole can be altered in patients with hepatic impairment, with patients with stable hepatic cirrhosis exhibiting an apparent oral clearance approximately 30% lower compared with patients with normal liver function . Renal impairment has a negligible effect on total drug clearance as the renal route is a relatively minor clearance pathway for Anastrozole .
Result of Action
The molecular and cellular effects of this compound action primarily involve the reduction of estrogen levels and subsequent decrease in the growth of estrogen-responsive breast cancer cells . By inhibiting the aromatase enzyme, this compound prevents the conversion of androgens to estrogens, leading to a decrease in circulating estrogen levels . This decrease in estrogen levels reduces the stimulation of growth in estrogen-responsive breast cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can interact with Anastrozole, potentially affecting its metabolism and efficacy . Additionally, the patient’s liver function can impact the metabolism and clearance of Anastrozole
Biochemical Analysis
Biochemical Properties
Anastrozole-d12 exhibits various biochemical and physiological effects. It reduces circulating estrogen levels and also diminishes the levels of other hormones like testosterone . Moreover, it lowers the risk of developing certain cancers, notably breast cancer .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It is known to decrease circulating estrogen levels in the treatment of postmenopausal women with estrogen-responsive breast cancer
Molecular Mechanism
This compound works by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens . By blocking this conversion, this compound effectively reduces the levels of estrogen in the body, thereby limiting the growth of estrogen-dependent tumors .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-lasting effects. It has been found to slow the absorption and elimination of Anastrozole in the blood, liver, kidneys, bone, adrenals, fatty tissue, and muscles in rats . This indicates the product’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a rat model of premenopausal mammary tumorigenesis, this compound was found to reduce tumor incidence and the number of tumors by 40 and 57%, respectively, as well as increase latency to tumor appearance .
Metabolic Pathways
This compound is primarily metabolized in the liver via oxidation and glucuronidation to a number of inactive metabolites, including hydroxyanastrozole (both free and glucuronidated) and anastrozole glucuronide . Oxidation to hydroxyanastrozole is catalyzed predominantly by CYP3A4 (as well as CYP3A5 and CYP2C8, to a lesser extent) and the glucuronidation process .
Transport and Distribution
This compound is extensively distributed with an apparent volume of (V z /F) of 98.4 liters . The volume of distribution of Anastrozole into brain tissue in mice is 3.19 mL/g . Distribution into the CNS is limited due to the activity of P-gp efflux pumps at the blood-brain barrier, of which this compound is a substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anastrozole-d12 involves the incorporation of deuterium atoms into the Anastrozole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common in the purification and analysis of this compound .
Chemical Reactions Analysis
Types of Reactions
Anastrozole-d12 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxyanastrozole, while reduction can yield deuterated analogs with altered functional groups .
Scientific Research Applications
Anastrozole-d12 is extensively used in scientific research due to its stability and accuracy in quantification. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Anastrozole and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Anastrozole.
Medicine: Used in clinical research to monitor the levels of Anastrozole in patients undergoing treatment for hormone receptor-positive breast cancer.
Industry: Utilized in the development and quality control of pharmaceutical formulations containing Anastrozole
Comparison with Similar Compounds
Similar Compounds
Letrozole: Another non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer.
Exemestane: A steroidal aromatase inhibitor with a similar mechanism of action but different chemical structure.
Formestane: A steroidal aromatase inhibitor used in the treatment of estrogen-dependent conditions.
Uniqueness of Anastrozole-d12
This compound is unique due to its deuterium labeling, which enhances its stability and allows for more accurate quantification in analytical applications. This makes it a valuable tool in pharmacokinetic and metabolic studies, providing more reliable data compared to non-deuterated analogs .
Properties
IUPAC Name |
2-[3-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-16(2,9-18)14-5-13(8-22-12-20-11-21-22)6-15(7-14)17(3,4)10-19/h5-7,11-12H,8H2,1-4H3/i1D3,2D3,3D3,4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBLVLTVTVSKRW-MGKWXGLJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C#N)(C1=CC(=CC(=C1)CN2C=NC=N2)C(C#N)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

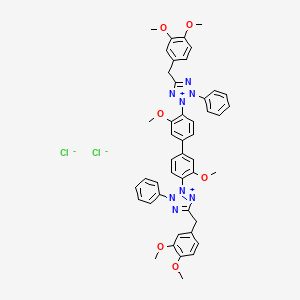
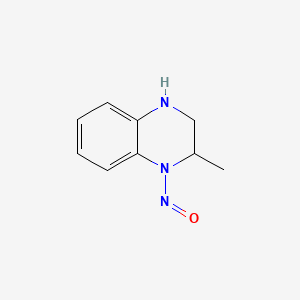
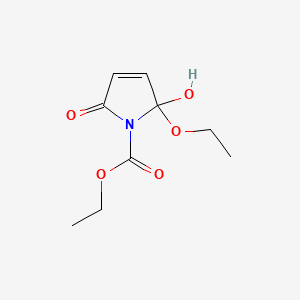
![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562307.png)
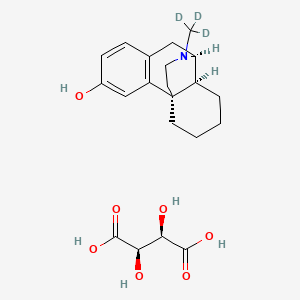
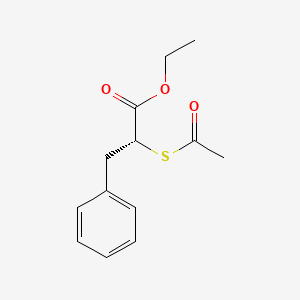
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)
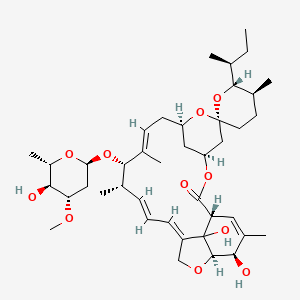
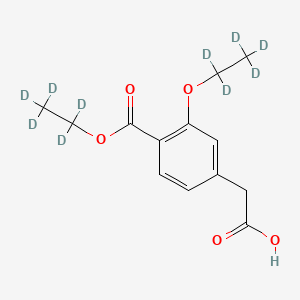
![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide](/img/structure/B562317.png)
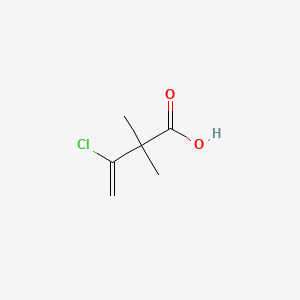
![8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole](/img/structure/B562319.png)
